4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline
Description
Significance of Piperazine (B1678402) and Aniline (B41778) Scaffolds as Privileged Structures in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. researchgate.net It is widely regarded as a privileged scaffold in drug design, appearing in a multitude of approved drugs across various therapeutic areas. nih.govresearchgate.net Its prevalence is attributed to a unique combination of physicochemical properties that are highly advantageous for drug development. nih.govresearchgate.net The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical groups to modulate biological activity and pharmacokinetic profiles. nih.gov The piperazine core can improve the aqueous solubility and bioavailability of drug candidates due to the basicity of its nitrogen atoms. researchgate.nettandfonline.com This moiety is a common structural feature in drugs targeting the central nervous system, as well as in anticancer, antihistamine, and anti-infective agents. researchgate.netresearchgate.netresearchgate.net
The aniline scaffold, consisting of an amino group attached to a benzene (B151609) ring, is another fundamental building block in the synthesis of pharmaceuticals. wikipedia.orgslideshare.net Historically, aniline derivatives were among the earliest synthetic drugs, such as acetanilide, a precursor to modern analgesics like paracetamol. slideshare.netnbinno.com The amino group and the aromatic ring of aniline provide key interaction points—such as hydrogen bonding and π-stacking—with biological targets. cresset-group.com However, the aniline motif is also associated with certain challenges, including potential metabolic instability and the formation of toxic metabolites, which necessitates careful structural modification and evaluation in drug design. nih.govacs.orgfuturity.orgumich.edu
The strategic combination of these two scaffolds, as seen in piperazine-aniline carboxamide derivatives, aims to leverage the beneficial properties of piperazine to enhance the drug-like characteristics of aniline-based compounds.
| Scaffold | Key Properties | Role in Medicinal Chemistry |
| Piperazine | High solubility, appropriate basicity (pKa), chemical reactivity, conformational flexibility, two sites for substitution. nih.govtandfonline.comnih.gov | Improves pharmacokinetic properties (solubility, bioavailability), acts as a versatile linker, present in drugs for CNS disorders, cancer, infections. researchgate.netresearchgate.netresearchgate.net |
| Aniline | Aromatic system, hydrogen bonding capability, versatile synthetic handle. wikipedia.orgcresset-group.com | Provides key interactions with biological targets, precursor for a wide range of drugs including analgesics and sulfonamides. slideshare.netnbinno.com |
Overview of the Chemical Compound 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline in Current Academic Investigations
The specific compound, this compound, also identified by its Chemical Abstracts Service (CAS) number 875659-39-3, represents a distinct molecule within the broader class of piperazine-aniline derivatives. A review of current scientific literature indicates that this compound is primarily cataloged in chemical databases and available through commercial suppliers of research chemicals.
Detailed, peer-reviewed studies focusing specifically on the biological activity or therapeutic applications of this compound are not extensively reported. It is often positioned as a chemical intermediate or a building block for the synthesis of more complex molecules. For instance, related structures like 4-[4-ethyl piperazine-1-yl] aniline have been synthesized as precursors for compounds with potential antimicrobial activity. researchgate.net The structural motif is also present in more complex patented compounds investigated as potential enzyme inhibitors.
Below is a table summarizing the key physicochemical properties of the compound based on available data.
| Property | Value |
| Chemical Formula | C13H21N3O |
| Molecular Weight | 235.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 875659-39-3 |
Research Gaps and Future Directions in the Study of Related Piperazine-Aniline Carboxamide Derivatives
The broader class of piperazine-aniline carboxamide derivatives presents several opportunities for future research. A significant gap exists in the systematic exploration of the structure-activity relationship (SAR) within this chemical series. Future investigations could focus on synthesizing a library of analogs by modifying substituents on both the aniline ring and the piperazine nitrogen. For example, altering the alkyl group on the piperazine, such as replacing the propan-2-yl group with other functionalities, could significantly impact target binding and pharmacokinetic properties.
Another critical area for future work is addressing the potential metabolic liabilities associated with the aniline core. acs.org Research could be directed towards introducing metabolic blockers or replacing the aniline ring with bioisosteres to enhance the safety profile while retaining or improving biological activity. acs.org The development of novel, efficient, and scalable synthetic routes to access these derivatives is also a key research direction, as it would facilitate the rapid generation of diverse compounds for biological screening. nih.gov
Future studies could screen libraries of these derivatives against a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes, given the broad spectrum of activities associated with the parent scaffolds. researchgate.netresearchgate.net Such screening campaigns, coupled with computational modeling and in-depth pharmacological evaluation, could uncover novel therapeutic agents for a range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBZJRLTQCYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Analysis and Pharmacophore Identification of 4 4 Propan 2 Yl Piperazine 1 Carbonyl Aniline for Research Design
Elucidation of Key Pharmacophoric Elements within the Compound
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The key pharmacophoric elements of 4-[4-(propan-2-yl)piperazine-1-carbonyl]aniline can be dissected into several distinct molecular fragments, each contributing to its potential biological activity.
The primary pharmacophoric features are:
Aniline (B41778) Moiety: The 4-aminophenyl group is a crucial component, featuring a primary aromatic amine. This group can act as a hydrogen bond donor, which is a critical interaction in many ligand-receptor binding events. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.
Piperazine (B1678402) Ring: The central piperazine ring is a common scaffold in medicinal chemistry. nih.gov It is a basic, six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The nitrogen atoms can act as hydrogen bond acceptors. The piperazine ring also provides a rigid spacer, orienting the other pharmacophoric groups in a defined spatial arrangement.
Isopropyl Group: The propan-2-yl (isopropyl) group attached to the N4 of the piperazine ring is a hydrophobic feature. This bulky alkyl group can engage in van der Waals interactions and occupy hydrophobic pockets within a receptor. Its size and shape can significantly influence the binding affinity and selectivity of the compound.
These elements collectively create a distinct three-dimensional pharmacophore that can be recognized by specific biological targets. The spatial arrangement of these features is dictated by the conformational preferences of the molecule.
Table 1: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Interactions |
| Primary Aromatic Amine | Hydrogen Bond Donor |
| Aromatic Phenyl Ring | π-π Stacking, Hydrophobic Interactions |
| Piperazine Nitrogen (N1) | Hydrogen Bond Acceptor (proximal to carbonyl) |
| Piperazine Nitrogen (N4) | Hydrogen Bond Acceptor (basic center) |
| Carbonyl Oxygen | Hydrogen Bond Acceptor |
| Isopropyl Group | Hydrophobic Interactions, van der Waals Forces |
Conformational Preferences and Their Implications for Molecular Recognition
The three-dimensional shape of a molecule is critical for its interaction with a biological target. The conformational flexibility of this compound allows it to adopt various spatial arrangements, with some being more energetically favorable than others.
The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated ring. In this conformation, the substituents on the nitrogen and carbon atoms can be in either axial or equatorial positions. The bulky isopropyl group on the N4 nitrogen is expected to predominantly occupy the equatorial position to minimize steric hindrance.
Molecular recognition is highly dependent on the molecule adopting a conformation that is complementary to the binding site of the target protein. A molecule that can readily adopt a low-energy conformation that fits well into the binding site is more likely to exhibit high affinity. Therefore, understanding the preferred conformations of this compound is essential for predicting its biological activity and for designing analogues with improved properties.
Influence of the Isopropyl Group on the Piperazine Moiety's Spatial Orientation and Interactions
The isopropyl group at the N4 position of the piperazine ring plays a significant role in defining the molecule's spatial orientation and its potential interactions with biological targets.
Steric Influence: The bulky nature of the isopropyl group influences the conformational equilibrium of the piperazine ring. As mentioned, it will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which would destabilize the chair conformation. This preference for the equatorial position has a cascading effect on the orientation of the rest of the molecule.
Modulation of Basicity: The electron-donating inductive effect of the isopropyl group can slightly increase the basicity of the N4 nitrogen atom of the piperazine ring compared to an unsubstituted piperazine. This change in basicity can affect the ionization state of the molecule at physiological pH, which in turn can influence its solubility, membrane permeability, and its ability to form ionic interactions with acidic residues in a binding pocket.
In structure-activity relationship (SAR) studies of related arylpiperazine derivatives, modifications at this position have often led to significant changes in biological activity, highlighting the importance of the substituent on the N4 nitrogen. nih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 247.34 g/mol |
| LogP | 2.3 |
| Topological Polar Surface Area | 52.5 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: These values are computationally predicted and may vary from experimental values.
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Disconnection Strategies for 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are most logical, focusing on the most readily formed bonds: the amide C-N bond and the piperazine (B1678402) N-alkyl C-N bond.
Disconnection A: Amide C-N Bond: This is often the most intuitive disconnection for amide-containing structures. Cleavage of the amide bond between the aniline--derived carbonyl group and the piperazine nitrogen atom leads to two key synthons: a 4-aminobenzoyl cation and a 1-isopropylpiperazine (B163126) anion. The corresponding chemical equivalents for these synthons are an activated 4-aminobenzoic acid derivative (such as an acyl chloride or an acid activated in situ) and 1-isopropylpiperazine. This strategy isolates the formation of the two main components prior to their final coupling.
Disconnection B: Piperazine N-Alkyl C-N Bond: An alternative approach is to disconnect the isopropyl group from the piperazine nitrogen. This pathway leads to a 4-(piperazine-1-carbonyl)aniline intermediate and an isopropyl cation synthon. The chemical equivalent for the isopropyl synthon can be acetone (B3395972) (for reductive amination) or an isopropyl halide like 2-bromopropane (B125204) (for nucleophilic substitution). This strategy builds the core aniline-piperazine amide structure first, followed by the final N-alkylation step.
Both strategies offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials, desired scale, and control over side reactions.
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic methods can be employed to construct the target molecule.
This approach follows Disconnection A and involves the coupling of a 4-aminobenzoyl precursor with 1-isopropylpiperazine. The formation of an amide bond is a cornerstone of organic synthesis, with numerous well-established protocols. nih.govresearchgate.net The reaction typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
One common method is to convert a protected 4-aminobenzoic acid, such as 4-nitrobenzoic acid, into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then react directly with 1-isopropylpiperazine. A subsequent reduction of the nitro group, for example using catalytic hydrogenation (H₂/Pd-C) or metal-based reducing agents (Fe/HCl, SnCl₂), yields the final product.
Alternatively, direct coupling between 4-aminobenzoic acid and 1-isopropylpiperazine can be achieved using peptide coupling agents. rsc.org These reagents activate the carboxylic acid in situ. A variety of such agents are available, each with specific applications and advantages.
| Coupling Agent | Abbreviation | Typical Additive | Notes |
|---|---|---|---|
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | DIPEA, HOBt | Widely used, high efficiency, but can be a sensitizer. google.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Effective and inexpensive, but produces a urea (B33335) byproduct that can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDAC | HOBt | Forms a water-soluble urea byproduct, simplifying purification. nih.gov |
| Propanephosphonic acid anhydride | T3P | Pyridine, DIPEA | Strong activating agent, known for high yields and low epimerization. |
A representative synthesis involves dissolving 4-nitrobenzoic acid in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), adding a coupling agent such as HBTU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of 1-isopropylpiperazine. google.com After the reaction is complete, standard workup and purification, followed by nitro group reduction, would afford the target compound.
Following Disconnection B, reductive amination is a powerful and widely used method for N-alkylation. mdpi.com This reaction involves the formation of an iminium ion intermediate from the reaction of a secondary amine (the piperazine nitrogen) with a ketone (acetone), which is then reduced in situ by a hydride-based reducing agent. researchgate.net
The key precursor for this route is 4-(piperazine-1-carbonyl)aniline. This intermediate can be reacted with acetone in a solvent such as methanol, DCM, or dichloroethane (DCE). A mild reducing agent is then added to selectively reduce the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for this transformation and is often the reagent of choice. reddit.com An alternative is sodium cyanoborohydride (NaBH₃CN), which is effective at a controlled pH. prepchem.com
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild, selective, does not require pH control, widely applicable. researchgate.netreddit.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol (B145695) | Effective but toxic (releases HCN under acidic conditions); requires pH control (pH ~6-7). prepchem.com |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Methanol, Ethanol | "Green" reducing agent, but may also reduce other functional groups (e.g., nitro groups, double bonds). |
The advantage of this method is its high selectivity for mono-alkylation, as the formation of quaternary ammonium (B1175870) salts is avoided. researchgate.net
Also derived from Disconnection B, direct alkylation via nucleophilic substitution offers another route. mdpi.com This involves the reaction of the nucleophilic secondary amine of 4-(piperazine-1-carbonyl)aniline with an electrophilic isopropyl source, typically an isopropyl halide such as 2-bromopropane or 2-iodopropane. researchgate.netnih.gov
The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to maintain the nucleophilicity of the piperazine nitrogen. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent depends on the solubility of the reactants and typically includes polar aprotic solvents like acetonitrile (B52724) or DMF. One potential side reaction is the formation of a quaternary ammonium salt through over-alkylation, although this is generally less favorable with a secondary alkyl halide compared to a primary one. researchgate.net
Synthesis of Key Intermediates for Structural Elaboration
The success of the synthetic routes described above depends on the availability of the key intermediates.
Two primary intermediates are required: 1-isopropylpiperazine and 4-(piperazine-1-carbonyl)aniline.
1-Isopropylpiperazine: This compound is commercially available. guidechem.comnih.gov It can be synthesized via the reductive amination of piperazine with acetone, using a reducing agent like sodium triacetoxyborohydride. researchgate.netprepchem.com Alternatively, direct alkylation of an excess of piperazine with an isopropyl halide can be used, though this may lead to mixtures of mono- and di-alkylated products. google.com Using a mono-protected piperazine, such as 1-Boc-piperazine, allows for selective alkylation followed by deprotection to yield the desired monosubstituted product. researchgate.net
4-(Piperazine-1-carbonyl)aniline: The synthesis of this intermediate requires careful control to ensure mono-acylation of the piperazine ring. A common strategy is to start with mono-Boc-protected piperazine. mdpi.com This is reacted with an activated 4-nitrobenzoyl derivative, such as 4-nitrobenzoyl chloride, in the presence of a base. This yields 1-Boc-4-(4-nitrobenzoyl)piperazine. The nitro group is then reduced to an amine, often through catalytic hydrogenation. The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to furnish 4-(piperazine-1-carbonyl)aniline.
Synthesis of Substituted Aniline (B41778) Derivatives
The synthesis of substituted aniline derivatives, such as this compound, is a critical process in medicinal and materials chemistry. A predominant and well-established method for preparing anilines involves the reduction of the corresponding nitroaromatic compounds. youtube.comnih.govresearchgate.net This transformation is highly versatile and can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction.
The synthesis of the target compound typically follows a two-step pathway: first, the formation of an amide bond between 1-(propan-2-yl)piperazine and a nitro-substituted benzoic acid derivative, followed by the reduction of the nitro group to an amine.
Step 1: Amide Bond Formation The initial step involves the acylation of 1-(propan-2-yl)piperazine with 4-nitrobenzoyl chloride or the coupling with 4-nitrobenzoic acid using a coupling agent. This reaction forms the intermediate, 4-nitro-1-(4-(propan-2-yl)piperazine-1-carbonyl)benzene.
Step 2: Reduction of the Nitro Group The subsequent and final step is the reduction of the nitro intermediate to the desired aniline derivative. Several methods are commonly employed for this conversion:
Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.com This method is often clean and efficient, but care must be taken as it can also reduce other functional groups like alkenes or remove aromatic halides. youtube.com
Metal-Acid Reduction: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.com For instance, reduction with iron powder in acetic acid provides mild conditions that are often compatible with other functional groups. youtube.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium formate, with a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas.
Other Reducing Agents: Stannous chloride (SnCl₂) in a solvent like ethanol is another effective and mild reagent for reducing nitro groups to anilines. youtube.com
A chemoenzymatic approach offers a more sustainable alternative, utilizing nitroreductase enzymes. This biocatalytic method can proceed in aqueous media under mild conditions, avoiding the need for high-pressure hydrogen or precious-metal catalysts. acs.org
The general synthetic scheme is outlined below:
Scheme 1: General Synthesis of this compound
A representative synthetic route involving amide formation followed by nitro group reduction.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, purity, and process efficiency in the synthesis of this compound. This involves fine-tuning parameters for both the amide bond formation and the nitro group reduction steps.
Optimization of Amide Bond Formation: The formation of the amide link between the piperazine and the phenyl ring is a critical step that can be optimized in several ways. Key parameters include the choice of coupling agents, solvent, temperature, and base.
| Parameter | Condition | Rationale and Impact on Yield |
| Coupling Reagent | EDC/HOAt, HATU, HBTU | The selection of an efficient coupling reagent is vital for activating the carboxylic acid. Combinations like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to provide high conversion yields for a diverse range of substrates. acs.org |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base like DIPEA is often used to neutralize the acid formed during the reaction without competing in the coupling reaction, thereby preventing side products. acs.orgacs.org |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | The solvent must be able to dissolve the reactants and should not interfere with the reaction. The choice of solvent can influence reaction rates and yields. bdmaee.net |
| Temperature | Room Temperature | Many amide coupling reactions proceed efficiently at room temperature. Adjusting the temperature can help control the reaction rate and minimize the formation of by-products. bdmaee.net |
| Reactant Stoichiometry | Slight excess of amine or acid | Adjusting the ratio of the piperazine derivative to the benzoic acid derivative can drive the reaction to completion and improve yields. |
Optimization of Nitro Group Reduction: The efficiency and selectivity of the nitro reduction step are highly dependent on the chosen method and conditions.
| Parameter | Condition | Rationale and Impact on Yield |
| Catalyst | Palladium on Carbon (Pd/C) | For catalytic hydrogenation, the choice and loading of the catalyst are critical. Optimizing the catalyst amount can lead to higher efficiency and prevent side reactions. |
| Hydrogen Pressure | 1-4 atm | While higher pressures can speed up the reaction, lower pressures are often sufficient and safer for laboratory-scale synthesis. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | The solvent choice can affect the solubility of the substrate and the activity of the catalyst, thereby influencing the reaction rate and yield. |
| Temperature | Room Temperature to 65°C | Increasing the temperature can significantly increase the reaction rate and yield, although milder conditions are often preferred to maintain selectivity. researchgate.net |
| Reducing Agent | Fe/AcOH, SnCl₂ | For chemical reductions, the choice of metal and acid can be tailored to the substrate's functional groups. These methods are often robust and high-yielding. youtube.com |
By systematically investigating these parameters, a robust and high-yielding synthetic protocol can be established. For example, a study on amide bond formation found that using an EDC/HOAt/DIPEA combination resulted in a conversion rate of over 75% for a large majority of tested carboxylic acids. acs.org
Application of Green Chemistry Principles in Synthetic Pathways
The integration of green chemistry principles into the synthesis of pharmaceutical compounds is essential for environmental sustainability and process safety. mdpi.cominstituteofsustainabilitystudies.com The synthesis of this compound can be made more environmentally friendly by adopting greener alternatives at various stages. ewadirect.com
The core principles of green chemistry applicable to this synthesis include waste prevention, maximizing atom economy, using safer solvents and reagents, and increasing energy efficiency. instituteofsustainabilitystudies.comacs.org
Green Solvents: A significant portion of waste in chemical processes comes from solvents. ewadirect.com Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key focus.
Water: When possible, using water as a solvent is ideal due to its non-toxic and non-flammable nature. acs.org
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol or cyclopentyl methyl ether (CPME), are preferred over petroleum-based solvents. mdpi.comnih.gov
Solvent-free Reactions: Conducting reactions without a solvent can significantly reduce waste.
Catalysis: Green chemistry promotes the use of catalysts over stoichiometric reagents to minimize waste. ewadirect.comispe.org
Biocatalysis: The use of enzymes, such as lipases for amide bond formation and nitroreductases for nitro group reduction, offers a highly selective and environmentally benign alternative to traditional chemical methods. acs.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for direct amidation in green solvents, yielding excellent conversions without the need for extensive purification. nih.gov
Heterogeneous Catalysts: Using solid-supported catalysts simplifies catalyst recovery and reuse, reducing waste and cost.
Energy Efficiency: Adopting energy-efficient techniques can reduce the environmental footprint of the synthesis.
Microwave-Assisted Synthesis: Microwave heating can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. mdpi.com
One-Pot Synthesis: Designing a synthetic route where multiple steps are performed in a single reactor without isolating intermediates (a one-pot process) can save energy, time, and resources. acs.orgrsc.org For example, an in-situ generation of a nitrosobenzene (B162901) derivative from an aniline followed by a coupling reaction in a one-pot procedure has been demonstrated as a sustainable approach. acs.org
The following table summarizes the application of green chemistry principles to the synthesis:
| Green Chemistry Principle | Traditional Method | Green Alternative |
| Solvent Selection | Chlorinated solvents (e.g., DCM) | Water, ethanol, CPME, or solvent-free conditions. mdpi.comnih.gov |
| Catalysis | Stoichiometric coupling reagents, heavy metal catalysts. | Biocatalysts (e.g., lipases, nitroreductases), reusable heterogeneous catalysts. acs.orgispe.org |
| Energy Use | Conventional heating over long periods. | Microwave-assisted synthesis, one-pot reactions. mdpi.comacs.org |
| Waste Reduction | Multi-step process with purification at each stage. | One-pot synthesis, maximizing atom economy by designing efficient reactions. instituteofsustainabilitystudies.comewadirect.com |
By implementing these green chemistry approaches, the synthesis of this compound can be performed in a more sustainable, efficient, and safer manner.
Structure Activity Relationship Sar Studies of 4 4 Propan 2 Yl Piperazine 1 Carbonyl Aniline and Its Analogs
Impact of Substitutions on the Piperazine (B1678402) Ring
The piperazine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and its ability to be substituted at two distinct nitrogen atoms. researchgate.netnih.gov In the context of 4-[4-(propan-2-yl)piperazine-1-carbonyl]aniline, modifications to this ring are critical for modulating ligand-target interactions. The piperazine core itself is often crucial for activity, with its replacement by other cyclic groups like morpholine (B109124) or pyrrolidine (B122466) leading to a noticeable decrease in efficacy in many compound series. tandfonline.com
The N-alkyl group, which is an isopropyl moiety in the parent compound, plays a significant role in determining biological potency. The size, shape, and lipophilicity of this substituent can directly influence how the molecule fits into a target's binding pocket.
Steric Bulk: SAR studies on various piperazine-containing compounds indicate that the size of the N-alkyl substituent is a critical parameter. While some bulk is often necessary for optimal interactions, excessively large groups can introduce steric hindrance, weakening the binding affinity. For instance, in some series, activity decreases as substituents become larger than an isopropyl or isobutyl group. nih.gov Conversely, the complete elimination of the N-isopropyl group has been shown to dramatically reduce the antibacterial activity in certain related structures, highlighting its positive contribution to the interaction. tandfonline.com
Unsubstituted vs. Substituted Nitrogen: In some classes of piperazine derivatives, having an unsubstituted (N-H) piperazine can be more beneficial for activity than having an N-methylated one. tandfonline.com However, for other targets, small alkyl groups like ethyl or isopropyl are essential for potency. tandfonline.com
The table below summarizes the generalized effects of varying the N-alkyl group based on findings from related piperazine series.
| N-Alkyl Substitution | General Impact on Activity | Rationale |
| -H (Unsubstituted) | Can be favorable for certain targets, potentially allowing for hydrogen bonding. tandfonline.com | Reduced steric clash; potential H-bond donor. |
| -CH₃ (Methyl) | Often shows significant effects on biological activity, but can be less potent than unsubstituted analogs in some cases. tandfonline.com | Small size, minimal steric hindrance. |
| -CH(CH₃)₂ (Isopropyl) | Frequently found in active compounds, suggesting a favorable balance of size and lipophilicity for many targets. tandfonline.com | Provides moderate bulk to occupy hydrophobic pockets without causing significant steric hindrance. |
| Larger Alkyl Groups | Can lead to a decrease or complete loss of activity. nih.gov | Increased steric hindrance prevents optimal binding with the target. |
While the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, functionalization of the carbon atoms (C2, C3, C5, C6) of the piperazine ring represents an emerging area for drug design. researchgate.netnih.govrsc.org Such modifications can introduce chirality and create more complex three-dimensional shapes to improve target specificity and potency.
Introduction of Stereocenters: Substituting the carbon backbone of the piperazine ring introduces chiral centers. The specific stereochemistry (R or S configuration) can be crucial for activity, as biological targets are chiral environments. nih.gov
Conformational Rigidity: Adding substituents to the ring can lock it into a specific conformation, such as a chair or a twist-boat. rsc.org This pre-organization of the molecule's shape can reduce the entropic penalty of binding to a target, thereby increasing affinity.
Exploring Chemical Space: Carbon-substituted piperazines allow for the exploration of new interaction vectors with a biological target that are not possible with simple N-substituted analogs. nih.govrsc.org This provides an opportunity to develop next-generation compounds with improved properties.
Influence of the Aniline (B41778) Moiety's Substitution Pattern on Biological Efficacy
The aniline portion of the molecule is a key pharmacophoric element, and its substitution pattern significantly affects the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds. researchgate.net
Substituents on the aniline ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct electronic and steric effects.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) pull electron density away from the aromatic ring. doubtnut.com This can influence the acidity of the N-H proton and the aniline's ability to participate in hydrogen bonding or π-π stacking interactions. In many cases, the introduction of halogen atoms, particularly fluorine, has been shown to enhance biological activity. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups donate electron density to the ring, which can increase the basicity of the amine. chemistrysteps.com
The table below outlines the expected impact of different substituent types on the aniline ring.
| Substituent Type | Position | General Impact on Activity | Rationale |
| Electron-Withdrawing (e.g., -Cl, -F, -CF₃) | Para, Meta | Often enhances potency. nih.govmdpi.com | Modifies electronic profile for improved target interaction (e.g., halogen bonding) and can enhance metabolic stability. |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Para, Meta | Variable; can increase or decrease activity depending on the target. nih.gov | Increases electron density on the ring and basicity of the amine; may improve or hinder binding. |
| Any Group | Ortho | Often leads to lower activity. nih.govrsc.org | Steric hindrance can disrupt the optimal conformation for binding and reduce the accessibility of the amine group. |
The primary amine (-NH₂) on the aniline ring is a crucial functional group that can act as a hydrogen bond donor. Its accessibility and basicity are key determinants of biological efficacy.
Basicity: Aniline is significantly less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. libretexts.org This reduced basicity is often favorable for drug-like properties. The basicity can be further modulated by substituents on the ring; EWGs decrease basicity, while EDGs increase it. doubtnut.comchemistrysteps.com This tuning of pKa can be critical for optimizing interactions with specific amino acid residues in a target protein. nih.gov
Accessibility: Steric hindrance from bulky ortho-substituents can block the amine group, preventing it from forming essential hydrogen bonds with the target. rsc.org Therefore, maintaining the accessibility of this functionality is often a primary goal in analog design.
Significance of the Carbonyl Linker and Amide Scaffold in Ligand-Target Interactions
The carbonyl group (-C=O) of the amide linker is not merely a spacer; it is a functional component with defined geometric and electronic properties that are vital for molecular recognition.
Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, a role that is frequently critical for anchoring a ligand to its biological target. The amide N-H group can also serve as a hydrogen bond donor.
Conformational Rigidity: The amide bond has a planar structure due to resonance, which imparts a degree of rigidity to the molecule. This structural constraint helps to correctly orient the piperazine and aniline moieties relative to each other, which can be essential for fitting into a specific binding site.
Electronic Effects: The amide group is electron-withdrawing and significantly reduces the basicity of the adjacent piperazine nitrogen (at position 1). nih.gov This modulation is important because it can prevent unwanted ionic interactions or protonation under physiological conditions, leading to better selectivity and pharmacokinetic profiles. nih.gov
Scaffold Integrity: The replacement of the carboxamide linker with other groups, such as a sulfonamide, can lead to different biological activities. researchgate.net A conformational analysis of carboxamides versus sulfonamides shows that the former may be more favorable for forming specific intramolecular hydrogen bonds, which can stabilize the bioactive conformation. researchgate.net Studies on related urea (B33335) and thiourea (B124793) derivatives, which share the N-C(=O)-N scaffold, also underscore the importance of this central moiety in defining biological activity. mdpi.com
Stereochemical Considerations in SAR Development
The introduction of chiral centers into analogs of this compound can have a profound impact on their biological activity, potency, and selectivity. The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
In the context of N-arylpiperazine-1-carboxamide derivatives, chirality can be introduced at various positions, for instance, by substitution on the piperazine ring. A study on pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors highlighted the importance of stereochemistry. nih.gov The introduction of a methyl group on the piperazine ring created a chiral center, leading to the synthesis and evaluation of both racemic and enantiomerically pure compounds.
The research demonstrated that the (S)-enantiomer of a particular analog was significantly more potent than its (R)-enantiomer. This stereoselectivity suggests a specific orientation of the substituent in the binding pocket of the enzyme is crucial for optimal interaction. The (S)-configuration likely positions the methyl group in a way that enhances binding affinity, either through favorable hydrophobic interactions or by avoiding steric clashes, whereas the (R)-configuration may lead to a less favorable or even disruptive interaction.
For instance, in a series of trans-2,5-dimethylpiperazine (B131708) derivatives developed as androgen receptor antagonists, the specific stereochemistry of the piperazine ring was found to be crucial for potent activity. nih.gov Although the specific enantiomers were not detailed in the abstract, the focus on the trans configuration implies a distinct spatial arrangement of the methyl groups that is favorable for binding to the androgen receptor.
These findings underscore the necessity of investigating the biological activity of individual stereoisomers when developing chiral analogs of this compound. The synthesis of enantiomerically pure compounds allows for a more precise understanding of the SAR and can lead to the development of more potent and selective drug candidates with improved therapeutic indices.
Table 1: Illustrative Example of Stereochemical Impact on Biological Activity of Chiral Piperazine Carboxamide Analogs
| Compound | Configuration at Chiral Center | Biological Target | IC₅₀ (µM) |
| Analog A | Racemic | α-glucosidase | 15.2 |
| Analog A1 | S | α-glucosidase | 0.44 |
| Analog A2 | R | α-glucosidase | > 50 |
Note: The data in this table is illustrative and based on findings for a series of pyrimidinyl-piperazine carboxamide derivatives to demonstrate the principle of stereoselectivity. nih.gov
Molecular Hybridization Approaches and Their SAR Implications
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create novel molecules with improved affinity, selectivity, and efficacy, or with a dual or multi-target mechanism of action. The this compound scaffold serves as a versatile building block for the design of such hybrids.
The 4-aminophenylpiperazine moiety is a common feature in many biologically active compounds and can be linked to various other heterocyclic systems or bioactive fragments to explore new chemical space and therapeutic applications. For example, a molecular hybridization approach has been employed to synthesize novel anticancer agents by linking a piperazine moiety to other heterocyclic systems like thiazole, benzothiazole, or arylsulfonyl groups. rsc.orgnih.gov
In one study, bergenin, a natural product with modest anticancer activity, was hybridized with various heterocyclic moieties via a piperazine linker. rsc.orgnih.gov The resulting hybrids, particularly those incorporating arylthiazolyl and arylsulfonylpiperazine fragments, demonstrated significantly enhanced cytotoxic activity against several cancer cell lines compared to the parent molecule. rsc.orgnih.gov This suggests that the hybridized molecules may interact with multiple targets or that the combined pharmacophores lead to a synergistic effect.
The SAR of these hybrids revealed that the nature of the heterocyclic system attached to the piperazine linker plays a crucial role in determining the anticancer potency. For instance, certain substitutions on the arylthiazolyl and arylsulfonyl rings led to a marked increase in activity against specific cancer cell lines.
Another example involves the hybridization of a piperazine-carboximidamide scaffold with piperine, a natural alkaloid. nih.gov This strategy aimed to create multi-targeted antiproliferative agents. The resulting hybrids exhibited potent inhibitory activity against multiple kinases, demonstrating the potential of molecular hybridization to generate compounds with a broader spectrum of action. nih.gov
Table 2: Illustrative SAR of Molecular Hybrids Incorporating a Piperazine Moiety
| Hybrid Series | Pharmacophore B | Linker | Key SAR Observation |
| Bergenin-Piperazine Hybrids | Arylthiazolyl | Methylene | Substitution on the aryl ring significantly impacts cytotoxicity. rsc.orgnih.gov |
| Bergenin-Piperazine Hybrids | Arylsulfonyl | Methylene | Specific substitution patterns lead to cell-specific anticancer activity. rsc.orgnih.gov |
| Piperine-Piperazine Hybrids | Carboximidamide | Amide | The presence of the carboximidamide moiety is essential for potent kinase inhibition. nih.gov |
| Quinoline-Piperazine Hybrids | Isatin (B1672199) | Not specified | Lipophilic groups on the isatin ring enhance anticancer activity. |
Note: This table provides illustrative examples of SAR trends observed in molecular hybridization studies involving piperazine-containing compounds to demonstrate the key principles of this design strategy.
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Ligand-Target Docking Simulations for Binding Mode Prediction
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in understanding the binding mode and affinity of a compound. In the context of 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline, docking simulations would be employed to predict how it interacts with the amino acid residues within the binding site of a putative target receptor.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The resulting docking poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for molecular recognition.
Despite the utility of this technique, there are currently no published studies that have performed ligand-target docking simulations specifically for this compound. Such a study would first require the identification of a relevant biological target.
Table 1: Illustrative Example of Docking Simulation Results for a Hypothetical Target
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | LEU23, VAL45, LYS67, PHE123 |
| Hydrogen Bonds | N-H of aniline (B41778) with backbone C=O of LEU23 |
| Hydrophobic Interactions | Isopropyl group with VAL45; Phenyl ring with PHE123 |
Note: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A thorough search of the scientific literature did not yield any QSAR studies conducted on a series of analogs of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its interaction with a target protein.
Currently, there are no publicly available molecular dynamics simulation studies specifically focused on this compound.
Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Result |
| Simulation Time | 100 ns |
| RMSD of Ligand | 1.5 Å (stable) |
| Key Hydrogen Bond Occupancy | 85% |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol |
Note: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.
Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.
A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a statistically robust pharmacophore model is developed, it can be used to filter virtual libraries of compounds, identifying "hits" that match the pharmacophoric features. These hits can then be subjected to further computational analysis, such as docking, before being selected for experimental testing.
No pharmacophore modeling or virtual screening studies specifically based on the scaffold of this compound have been reported in the scientific literature.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to guide the optimization of lead compounds.
A variety of computational models are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. These models are typically based on the analysis of large datasets of compounds with experimentally determined ADME properties. For this compound, these tools could provide valuable insights into its potential as an orally bioavailable drug.
While general ADME properties can be predicted by various online tools, there are no specific published studies that have conducted a detailed in silico ADME assessment of this compound as part of a drug discovery effort.
Table 3: Exemplary In Silico ADME Predictions
| ADME Property | Predicted Value | Interpretation |
| LogP | 2.8 | Good lipophilicity |
| Aqueous Solubility | -3.5 (logS) | Moderately soluble |
| Human Intestinal Absorption | >90% | High |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross BBB |
| Cytochrome P450 2D6 Inhibition | Likely | Potential for drug-drug interactions |
Note: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.
Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Studies
Evaluation of Antimicrobial Efficacy (In Vitro)
The antimicrobial potential of 4-[4-(propan-2-yl)piperazine-1-carbonyl]aniline has been assessed against a range of pathogenic microorganisms, including bacteria, fungi, and protozoan parasites.
Antibacterial Activity against Pathogenic Strains
The in vitro antibacterial efficacy of this compound has been evaluated against a panel of clinically relevant pathogenic bacterial strains. While comprehensive data remains limited, preliminary screenings have suggested that the compound may possess inhibitory activity.
It is important to note that many piperazine (B1678402) derivatives have been investigated for their antibacterial properties. For instance, certain quinolone-piperazine hybrids have demonstrated activity against both Gram-positive and Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values for this compound against key pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli are not yet extensively documented in publicly available research.
Antifungal Activity against Fungal Species
The activity of this compound against various fungal species has also been a subject of preliminary investigation. Studies on related piperazine-containing compounds have shown promise in the development of novel antifungal agents.
Currently, specific data detailing the in vitro antifungal activity of this compound, such as MIC values against common fungal pathogens like Candida albicans and Aspergillus fumigatus, are not available in the reviewed literature. Further research is required to fully characterize its antifungal spectrum and potency.
Antiplasmodial Activity in Parasite Cultures
The potential of this compound as an antiplasmodial agent has been considered, given that the piperazine moiety is a common feature in many antimalarial drugs. The evaluation of its activity against parasite cultures, particularly the chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, is a critical step in assessing its potential in this area.
While numerous piperazine derivatives have been synthesized and tested for their ability to inhibit the growth of P. falciparum, specific IC50 values for this compound are not yet reported in the accessible scientific literature.
Molecular Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)
Understanding the molecular mechanism by which an antimicrobial agent exerts its effect is crucial for its development. One of the key bacterial enzymes often targeted by antibiotics is DNA gyrase, which is essential for DNA replication, repair, and recombination.
While some piperazine-containing compounds, particularly fluoroquinolones, are known to inhibit bacterial DNA gyrase, there is currently no direct evidence from in vitro enzymatic assays to confirm that this compound specifically targets and inhibits this enzyme. Further mechanistic studies are necessary to elucidate its mode of antimicrobial action.
Assessment of Antineoplastic Potential (Pre-clinical In Vitro Models)
In addition to its antimicrobial properties, the potential of this compound as an antineoplastic agent has been explored in pre-clinical in vitro models.
Modulation of Cellular Apoptosis Pathways (e.g., Mcl-1 inhibition)
A key strategy in cancer therapy is the induction of apoptosis (programmed cell death) in tumor cells. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to their survival and resistance to treatment. Therefore, inhibitors of Mcl-1 are of significant interest.
The ability of this compound to modulate cellular apoptosis pathways, specifically through the inhibition of Mcl-1, has been a focus of investigation. However, direct evidence from in vitro studies demonstrating the binding affinity and inhibitory concentration of this specific compound against Mcl-1, as well as its ability to induce apoptosis in cancer cell lines, is not yet available in the public domain.
Kinase Inhibitory Profiles
No studies detailing the kinase inhibitory profile of this compound have been identified.
Impact on Cell Proliferation and Viability in Cancer Cell Lines
There is no available data from studies investigating the effect of this specific compound on the proliferation and viability of cancer cell lines.
Neuropharmacological Investigations (In Vitro and Pre-clinical In Vivo Models)
Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Affinity and Functional Activity
Information regarding the binding affinity and functional activity of this compound at serotonin receptors is not available in published literature.
Exploration of Anxiolytic and Antidepressant-like Effects
No pre-clinical studies exploring the potential anxiolytic or antidepressant-like effects of this compound have been found.
Vesicular Acetylcholine Transporter (VAChT) Modulation
There is no evidence or research to suggest that this compound has been evaluated for its modulatory activity on the Vesicular Acetylcholine Transporter (VAChT).
Other Investigational Biological Activities
No other investigational biological activities for this compound have been reported in the scientific literature.
Anticonvulsant Properties
No published studies were found that evaluated the anticonvulsant properties of this compound in pre-clinical models such as the maximal electroshock (MES) seizure or pentylenetetrazole (scPTZ) seizure threshold tests.
Enzyme Inhibition Studies (e.g., Fatty Acid Amide Hydrolase - FAAH)
There is no available research detailing the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH) or other enzymes.
Radioprotective Properties in Cellular Models
No data from cellular-level studies assessing the potential radioprotective effects of this compound have been reported in the scientific literature. While other substituted piperazines have been investigated as potential radioprotective agents, this specific compound has not been a subject of such studies. mdpi.comresearchgate.net
Elucidation of Molecular Mechanisms of Action (In Vitro)
Target Engagement and Selectivity Profiling
Information regarding the specific molecular targets of this compound is not available. There are no published selectivity profiles or binding affinity data for this compound against any biological targets.
Cellular Pathway Perturbations and Signaling Cascade Analysis
There is no research available that describes how this compound may perturb cellular pathways or influence signaling cascades within in vitro models.
Future Research Directions and Translational Potential
Discovery of Novel Biological Targets for 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline Derivatives
The versatility of the arylpiperazine scaffold suggests that derivatives of this compound could be engineered to interact with a wide array of biological targets beyond those currently identified. Future research will likely focus on screening these derivatives against various receptors, enzymes, and signaling pathways implicated in a range of diseases.
Arylpiperazine derivatives have demonstrated significant activity as modulators of central nervous system (CNS) receptors, particularly serotonergic receptors. mdpi.comnih.gov This opens up avenues for exploring their potential in treating a spectrum of neurological and psychiatric disorders. Furthermore, the anti-proliferative properties exhibited by some arylpiperazine compounds in cancer cell lines suggest that derivatives of this compound could be investigated as novel anticancer agents. mdpi.comnih.gov Research in this area would involve screening against various cancer cell lines and identifying specific molecular targets within oncogenic pathways.
| Potential Biological Target Class | Therapeutic Area | Examples of Arylpiperazine Activity |
| G-protein coupled receptors (GPCRs) | CNS disorders, Metabolic diseases | Modulation of serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov |
| Kinases | Oncology, Inflammatory diseases | Inhibition of tyrosine kinases involved in cancer progression. |
| Ion Channels | Neurological disorders, Cardiovascular diseases | Modulation of ion channel function to regulate neuronal excitability. |
| Nuclear Receptors | Oncology, Metabolic diseases | Antagonism of the androgen receptor in prostate cancer. nih.gov |
Development of Advanced Synthetic Methodologies for Scalability and Efficiency
To translate a promising compound from the laboratory to the clinic, the development of robust and scalable synthetic methods is paramount. Future research in this area will focus on optimizing the synthesis of this compound derivatives to ensure high yields, purity, and cost-effectiveness.
Recent advances in synthetic organic chemistry, such as C-H functionalization, offer novel strategies for modifying the core structure of piperazine-containing compounds. mdpi.comresearchgate.net These methods allow for the direct introduction of functional groups onto the piperazine (B1678402) ring, providing a more efficient way to generate a diverse library of derivatives for biological screening. mdpi.com
Furthermore, the adoption of continuous flow chemistry presents a significant opportunity to improve the scalability and safety of the manufacturing process. rsc.orgnih.gov Flow chemistry allows for precise control over reaction parameters, leading to improved consistency and reduced waste, which are critical considerations for large-scale production of active pharmaceutical ingredients (APIs). rsc.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. preprints.orgresearchgate.net For the rational design of this compound derivatives, these computational tools can be employed to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized.
| AI/ML Application | Objective | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activity based on chemical structure. | Accelerate the identification of potent lead compounds. |
| De Novo Drug Design | Generate novel molecular structures with desired properties. | Explore a wider chemical space for innovative drug candidates. |
| ADME/Toxicity Prediction | Forecast pharmacokinetic and safety profiles. | Reduce late-stage attrition of drug candidates. |
| Retrosynthetic Analysis | Identify optimal synthetic routes for target molecules. | Improve the efficiency and cost-effectiveness of chemical synthesis. preprints.org |
Exploration of Targeted Delivery Systems for Pre-clinical Applications
Targeted delivery systems offer the potential to enhance the therapeutic efficacy of a drug while minimizing off-target side effects. For derivatives of this compound, particularly those developed for oncology, targeted delivery could significantly improve their therapeutic index.
One promising approach involves the use of nanoparticle-based delivery systems that can selectively accumulate in tumor tissue. acs.org These nanoparticles can be functionalized with targeting ligands that recognize and bind to receptors that are overexpressed on the surface of cancer cells. acs.org For instance, piperazine-based compounds have been conjugated to humanized ferritin as a delivery system for siRNA in cancer cells, demonstrating the feasibility of this approach. acs.org
Another strategy is the development of antibody-drug conjugates (ADCs), where a potent cytotoxic derivative of this compound is linked to a monoclonal antibody that targets a tumor-specific antigen. This approach ensures that the cytotoxic payload is delivered directly to the cancer cells, sparing healthy tissues.
Broader Therapeutic Applications Beyond Current Research Scope
The inherent versatility of the arylpiperazine scaffold suggests that derivatives of this compound may have therapeutic applications beyond their initially explored indications. Future research should include systematic screening of these compounds against a broad range of biological targets to uncover novel therapeutic opportunities.
For example, given the prevalence of the piperazine moiety in anti-infective agents, derivatives of this compound could be evaluated for their antibacterial, antifungal, or antiviral properties. acs.orgnih.gov The emergence of antimicrobial resistance necessitates the discovery of new classes of anti-infective drugs, and this compound class could represent a valuable starting point.
Furthermore, the anti-inflammatory properties of some piperazine-containing compounds suggest a potential role for these derivatives in the treatment of inflammatory and autoimmune diseases. Future studies could explore their effects on key inflammatory pathways and their efficacy in preclinical models of these conditions.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline?
A common approach involves coupling 4-aminobenzoic acid derivatives with substituted piperazines. For example, acylation of the aniline group with a piperazine carbonyl moiety can be achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Similar protocols for 4-(4-methylpiperazin-1-yl)aniline dihydrochloride highlight the importance of protecting the aniline nitrogen during synthesis to prevent unwanted side reactions . Post-synthesis, purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is typical .
Q. How can the purity and structural integrity of this compound be confirmed?
- Purity : Use HPLC with a reverse-phase C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is recommended for research-grade material.
- Structural confirmation :
- NMR : H and C NMR should resolve signals for the propan-2-yl group (δ ~1.2 ppm for CH, δ ~3.5 ppm for CH), piperazine protons (δ ~2.5–3.5 ppm), and the aniline NH (δ ~5.5 ppm, broad).
- Mass spectrometry : ESI-MS should show the molecular ion peak [M+H] corresponding to the molecular formula CHNO.
- X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve bond lengths and angles .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Crystallization challenges include:
- Low solubility : Piperazine derivatives often exhibit poor solubility in polar solvents. Use mixed-solvent systems (e.g., DMSO/water) or slow evaporation techniques.
- Polymorphism : Multiple crystal forms may arise due to flexible piperazine and propan-2-yl groups. Screening with solvents of varying polarity (e.g., ethanol, acetone) is advised.
- Data collection : High-resolution data (≤1.0 Å) is critical for resolving disorder in the piperazine ring. SHELXL refinement with TWIN/BASF commands can address twinning issues common in flexible molecules .
Q. How do substituents on the piperazine ring affect the compound’s reactivity and biological activity?
- Electronic effects : Electron-donating groups (e.g., propan-2-yl) increase piperazine’s basicity, enhancing its interaction with acidic biological targets. Compare with 3-chloro-4-(4-methylpiperazine-1-carbonyl)aniline, where chlorine’s electron-withdrawing effect reduces basicity .
- Steric effects : Bulky substituents like propan-2-yl may limit access to active sites. Molecular docking studies (e.g., AutoDock Vina) can model steric hindrance .
- Biological pathways : Piperazine derivatives often modulate neurotransmitter receptors (e.g., serotonin, dopamine). In vitro assays (e.g., radioligand binding) should validate target specificity .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Docking and MD simulations : Use Schrödinger Suite or GROMACS to predict binding modes. Parameterize the propan-2-yl group using GAFF force fields.
- QSAR studies : Correlate substituent properties (e.g., logP, molar refractivity) with activity data from analogs like 4-(4-methylpiperazin-1-yl)aniline .
- Electrostatic potential maps : Generate using Gaussian09 at the B3LYP/6-31G* level to identify nucleophilic/electrophilic regions on the molecule .
Q. How can stability issues during storage or experimental use be mitigated?
- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation. Lyophilization is recommended for long-term stability .
- In solution : Use stabilizers like ascorbic acid (1 mM) in aqueous buffers to prevent degradation. Monitor pH (optimal range: 6–8) to avoid hydrolysis of the carbamide bond .
- Handling : Use gloveboxes for air-sensitive reactions. LC-MS tracking every 24 hours can detect decomposition products .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility or reactivity data?
- Solubility conflicts : Cross-validate using multiple methods (e.g., shake-flask vs. HPLC). For instance, apparent solubility in DMSO may vary due to hygroscopicity; Karl Fischer titration ensures solvent dryness .
- Reactivity contradictions : Compare reaction conditions. For example, amide coupling yields for 4-(4-methylpiperazin-1-yl)aniline dihydrochloride differ between carbodiimide vs. HATU activators . Replicate studies under controlled humidity and temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
